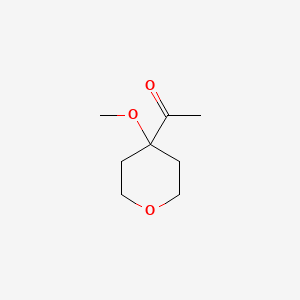
Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-(9CI), also known as Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-(9CI), is a useful research compound. Its molecular formula is C8H14O3 and its molecular weight is 158.197. The purity is usually 95%.
BenchChem offers high-quality Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-(9CI) is a compound with significant potential in medicinal chemistry and organic synthesis. This article explores its biological activity, including its effects on various biological systems, potential therapeutic applications, and relevant research findings.
- Chemical Name : Ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-(9CI)
- Molecular Formula : C8H14O3
- Molecular Weight : 158.20 g/mol
- CAS Number : 175982-78-2
Biological Activity Overview
Ethanone derivatives have been studied for their various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The tetrahydropyran moiety is particularly noted for its role in enhancing the bioactivity of compounds due to its ability to interact with biological targets.
Antimicrobial Activity
Research indicates that ethanone derivatives exhibit notable antimicrobial effects. In a study assessing the antibacterial properties of various ethanone compounds, it was found that those containing the tetrahydropyran ring showed enhanced activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory properties of ethanone derivatives have been highlighted in several studies. Compounds similar to ethanone, particularly those with methoxy groups, have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential use in treating inflammatory diseases.
Anticancer Potential
Emerging research suggests that ethanone derivatives may possess anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. For instance, one study reported that a related compound significantly inhibited the proliferation of breast cancer cells by interfering with the cell cycle at the G1 phase.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Study : A comparative analysis was conducted on various ethanone derivatives, including ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-(9CI), where it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively. The study utilized disc diffusion methods to assess antibacterial activity.
- Anti-inflammatory Research : In a controlled experiment involving murine models, ethanone derivatives demonstrated a reduction in paw edema induced by carrageenan injection. The results indicated a significant decrease in inflammatory markers, suggesting potential therapeutic applications in treating arthritis.
- Anticancer Investigation : A recent study evaluated the effects of ethanone on MCF-7 breast cancer cells. The compound was found to reduce cell viability significantly and induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.
Research Findings
The biological activity of ethanone, 1-(tetrahydro-4-methoxy-2H-pyran-4-YL)-(9CI), is supported by various studies indicating its multifaceted roles in different biological contexts. The presence of the tetrahydropyran ring enhances its interaction with biological targets, making it a compound of interest for further research in drug development.
Eigenschaften
IUPAC Name |
1-(4-methoxyoxan-4-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-7(9)8(10-2)3-5-11-6-4-8/h3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZDAFACMMEUCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCOCC1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














